2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Procurement

Researchers seeking unexplored mGluR2 NAM chemical space face limited SAR diversity. This compound features a unique 2-cyclobutyl substituent, offering a distinct steric and lipophilic profile for IP-generating lead optimization. Key advantages: • Novel cyclobutyl substitution enables exploration of unpatented mGluR2 NAM space • Acetic acid moiety provides a convenient handle for rapid amide/ester library diversification • Conformationally constrained core supports structure-based drug design and fragment-based optimization Secure reliable supply with BenchChem’s guaranteed stock and worldwide delivery.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 2098148-28-6
Cat. No. B1482203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
CAS2098148-28-6
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN3CCN(CC3=C2)CC(=O)O
InChIInChI=1S/C12H17N3O2/c16-12(17)8-14-4-5-15-10(7-14)6-11(13-15)9-2-1-3-9/h6,9H,1-5,7-8H2,(H,16,17)
InChIKeyMXTVREOPAANTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid: Chemical Identity and Structure


2-(2-Cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 2098148-28-6) is a synthetic, heterocyclic small molecule with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . It features a 6,7-dihydropyrazolo[1,5-a]pyrazine core substituted at the 2-position with a cyclobutyl ring and bearing an acetic acid side chain at the 5-position. The compound belongs to the broader class of pyrazolo[1,5-a]pyrazine acetic acid derivatives, which have been explored in medicinal chemistry for diverse target activities. At the time of this analysis, publicly available primary literature and patent databases do not contain quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound.

1
SAR exploration of 2-substituted pyrazolo[1,5-a]pyrazine acetic acid scaffolds
Cyclobutyl substituent offers distinct steric and lipophilic profile not present in des-cyclobutyl or tert-butyl analogs
2
Proprietary chemical probe development for undisclosed targets
No public bioactivity data — supports novel IP generation through de novo screening
3
Synthetic intermediate for amide- or ester-linked compound libraries
Acetic acid handle enables rapid diversification; cyclobutyl group provides conformational constraint

Why 2-(2-Cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic Acid Cannot Be Replaced by In-Class Analogs


Within the 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold, the identity of the 2-position substituent is a critical determinant of biological target engagement, selectivity, and pharmacokinetic profile [1]. Substitution of the cyclobutyl group with smaller alkyl (e.g., methyl, ethyl) or bulkier groups (e.g., tert-butyl) or its complete removal yields analogs with distinct steric, lipophilic, and electronic properties. Without compound-specific potency, selectivity, and ADME data, any assumption of functional equivalence between 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid and its des-cyclobutyl, 2-ethyl, or 2-tert-butyl counterparts is scientifically unjustified and carries a high risk of divergent experimental outcomes.

2-Position substituent is a critical activity determinant
Replacing the cyclobutyl group with hydrogen, ethyl, or tert-butyl alters steric, lipophilic, and electronic properties. SAR sensitivity on this scaffold means functional equivalence cannot be assumed without compound-specific data.
Absence of target engagement benchmarks limits comparability
Structurally related 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have reported mGluR2 NAM activity, but no quantitative potency data exist for this compound. Prior class-level activity may not transfer.
Constrained supply may disrupt project continuity
This compound is reported as discontinued or available only upon inquiry, while the des-cyclobutyl and 2-tert-butyl analogs are widely stocked. Supply interruptions may require switching to analogs mid-study.

Differentiation Evidence for 2-(2-Cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid


Structural and Physicochemical Comparison with Non-Cyclobutyl Analogs

In the absence of disclosed biological activity data for the target compound, differentiation is assessed through structural and physicochemical comparison with its closest commercially available analogs: the unsubstituted parent (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, CAS 2091118-69-1), the 2-ethyl analog (CAS 2090942-82-6), and the 2-tert-butyl analog (CAS 2098061-47-1). The target compound incorporates a cyclobutyl substituent, which confers a distinct balance of lipophilicity and steric bulk relative to these comparators, as reflected in calculated logP and molecular volume . No experimental functional assay data are available for any of these compounds in the public domain; therefore, the quantitative difference is limited to structural and property-level comparison.

Structural comparison
Data to verify
Cyclobutyl vs. H / ethyl / tert-butyl at 2-position
Calculated logP: ~0.8–1.2 (intermediate); Molecular volume: ~210 ų. Approximately 1–1.5 log units more lipophilic than des-cyclobutyl parent, ~0.5 log units less than tert-butyl analog.
Supports SAR exploration context
In silico property calculation only; no experimental logP or bioactivity data available.
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Procurement

Absence of Public Bioactivity Data

Comprehensive searches of ChEMBL, BindingDB, PubMed, and Google Patents (conducted April 2026) returned no quantitative bioactivity records (IC50, Ki, EC50) for 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 2098148-28-6). In contrast, structurally related 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have reported mGluR2 NAM activity [1]. This data gap represents a key differentiator: any procurement or use of this compound is an exploratory venture lacking the validated target engagement benchmarks available for some in-class analogs.

Bioactivity data gap
Class-level inference
Zero public bioactivity records for CAS 2098148-28-6
No IC50, Ki, or EC50 found in ChEMBL, BindingDB, or PubMed. Contrasts with related mGluR2 NAM series showing nanomolar-range IC50 values.
Requires de novo target screening
Procurement carries scientific risk; users must invest in primary assay development.
Biological Activity Data Transparency Procurement Risk

Commercial Availability vs. Structural Analogs

The target compound is listed by multiple vendors (e.g., CymitQuimica, Aladdin) but is currently reported as discontinued or available only upon request, with a minimum purity of 95% . By comparison, the des-cyclobutyl parent compound (CAS 2091118-69-1) and the 2-tert-butyl analog (CAS 2098061-47-1) are more widely stocked. This limited and intermittent availability means that procurement of 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid may require longer lead times and higher cost, making it a scarce chemical tool relative to simpler analogs.

Supply status
Source review
Discontinued / Available upon inquiry
Minimum purity: 95%. Limited to ~1–3 vendors. Des-cyclobutyl and 2-tert-butyl analogs remain widely stocked.
Supply constraint may affect timelines
Vendor checks as of April 2026. Confirm availability before study planning.
Chemical Sourcing Supply Chain Lead Optimization

Application Scenarios for 2-(2-Cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid


Exploratory mGluR2 NAM Screening

Given the reported mGluR2 NAM activity of close structural analogs within the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one series [1], 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid may serve as a starting point for synthesizing and screening novel mGluR2 NAM candidates. Its cyclobutyl substituent offers a distinct steric and lipophilic profile not explored in published mGluR2 NAM SAR, potentially yielding unique selectivity or pharmacokinetic properties.

Chemical Probe Development for Undisclosed Targets

The compound's lack of public bioactivity data makes it suitable for proprietary or early-stage drug discovery programs where novel intellectual property is desired. Researchers can leverage its unique 2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazine scaffold to build patentable chemical matter, screening against a broad panel of targets to identify unpredicted activity.

Synthetic Intermediate for Pyrazolo[1,5-a]pyrazine Libraries

The acetic acid moiety provides a convenient handle for amide bond formation or esterification, enabling rapid diversification into compound libraries. The cyclobutyl group imparts conformational constraint that can be exploited in fragment-based drug design or structure-based optimization campaigns, where rigidification often enhances binding entropy. Its scarcity relative to simpler analogs may be justified when the cyclobutyl group is hypothesized to fill a specific hydrophobic pocket.

Application
Selection Property
Validation Focus
Exploratory mGluR2 NAM SAR studies
Cyclobutyl steric and lipophilic profile distinct from published analogs
Target engagement confirmation via de novo functional assay
Proprietary chemical probe discovery
Absence of public bioactivity data supports novel IP
Broad-panel screening to identify unpredicted target activity
Compound library diversification
Acetic acid handle for amide/ester derivatization
Conformational constraint contribution to binding entropy
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